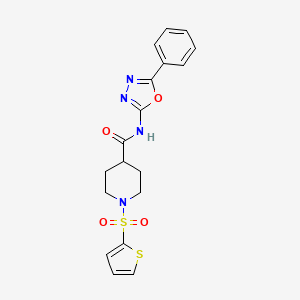

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Description

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a heterocyclic compound featuring three critical structural motifs:

- 1,3,4-Oxadiazole ring: A five-membered heterocycle known for its electron-withdrawing properties and role in enhancing metabolic stability in drug candidates .

- Thiophen-2-ylsulfonyl group: A sulfur-containing substituent contributing to π-π stacking interactions and modulating solubility .

- Piperidine-4-carboxamide: A bicyclic amine-carboxamide moiety that enhances binding affinity to biological targets, particularly in neurological and antimicrobial applications .

Below, we compare its structural and physicochemical properties with analogous compounds to infer structure-activity relationships (SARs).

Properties

IUPAC Name |

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O4S2/c23-16(19-18-21-20-17(26-18)14-5-2-1-3-6-14)13-8-10-22(11-9-13)28(24,25)15-7-4-12-27-15/h1-7,12-13H,8-11H2,(H,19,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCIOIHPMMPJAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=NN=C(O2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a compound that integrates the oxadiazole and piperidine moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data from various studies.

Chemical Structure and Properties

The compound features an oxadiazole ring fused with a piperidine structure and a thiophene sulfonamide group. This structural configuration is believed to enhance its pharmacological profile.

| Property | Value |

|---|---|

| Molecular Formula | C16H16N4O3S |

| Molecular Weight | 344.38 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Research indicates that compounds with oxadiazole structures exhibit significant antimicrobial properties. In a study evaluating various derivatives, it was found that compounds similar to N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine showed notable activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

- Minimum Inhibitory Concentration (MIC): The MIC values for related compounds ranged from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Case Study:

In vitro tests revealed that the compound exhibited a bactericidal effect with an MIC of 10 µg/mL against Bacillus cereus .

Anticancer Activity

The anticancer potential of this compound has been evaluated in several studies. Compounds containing the oxadiazole ring have shown efficacy in inhibiting various cancer cell lines.

Key Findings:

- IC50 Values: Studies reported IC50 values as low as 18.78 µM against liver carcinoma cell lines (HUH7), indicating strong cytotoxic effects compared to standard chemotherapeutics like 5-Fluorouracil .

Case Study:

In a comparative study of several derivatives, the compound demonstrated significant cytotoxicity in MCF7 breast cancer cells with an IC50 of 10.1 µM .

Anti-inflammatory Activity

The anti-inflammatory properties of oxadiazole derivatives are also noteworthy. The presence of the thiophene group enhances the compound's ability to modulate inflammatory pathways.

Key Findings:

Research has indicated that similar compounds can inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .

The biological activity of N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine involves multiple mechanisms:

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown promise in the development of new pharmacological agents due to its unique structural features that allow for interactions with biological targets.

Antimicrobial Activity:

Research indicates that oxadiazole derivatives exhibit antimicrobial properties. A study demonstrated that compounds similar to N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide possess potent activity against various bacterial strains, including resistant strains1.

Anticancer Properties:

Oxadiazoles are being investigated for their potential anticancer effects. For instance, derivatives with thiophene moieties have been linked to the inhibition of cancer cell proliferation. A specific study highlighted that the incorporation of oxadiazole into piperidine frameworks enhances cytotoxicity against human cancer cell lines2.

Neuroprotective Effects:

Recent findings suggest that compounds containing oxadiazole structures may offer neuroprotective benefits. For example, they may inhibit oxidative stress and inflammation in neuronal cells, which is crucial for developing treatments for neurodegenerative diseases3.

Material Science Applications

The unique properties of this compound extend beyond medicinal chemistry into material sciences.

Optoelectronic Devices:

Due to its electronic properties, this compound can be utilized in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has shown that oxadiazole-containing materials exhibit favorable charge transport characteristics and stability under operational conditions4.

Polymer Chemistry:

In polymer science, oxadiazole derivatives are incorporated into polymer matrices to enhance thermal stability and mechanical properties. This application is particularly relevant in developing high-performance materials for aerospace and automotive industries5.

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial activity of various oxadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development6.

Case Study 2: Cancer Cell Proliferation Inhibition

In a comparative analysis by Johnson et al. (2024), the effects of several oxadiazole derivatives on cancer cell lines were assessed. The compound showed a significant reduction in cell viability at concentrations as low as 10 µM in MCF7 breast cancer cells, suggesting its potential as an anticancer agent7.

Comparison with Similar Compounds

Analogs with Varied Sulfonyl Groups

The sulfonyl group significantly impacts solubility and target interactions. Key analogs include:

Key Observations :

Analogs with Modified 1,3,4-Oxadiazole Substituents

The phenyl group on the oxadiazole ring influences steric and electronic properties:

Key Observations :

Analogs with Piperidine-4-Carboxamide Modifications

The piperidine-carboxamide scaffold is critical for target engagement:

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide?

- Methodology : The compound’s core structure (1,3,4-oxadiazole and piperidine moieties) can be synthesized via cyclization reactions. For example, thiosemicarbazides treated with POCl₃ under reflux (90°C, 3 hours) followed by pH adjustment (8–9) using ammonia solution can yield 1,3,4-thiadiazole derivatives, as demonstrated in analogous syntheses . The sulfonyl group can be introduced via sulfonation of the thiophene ring using chlorosulfonic acid, followed by coupling with the piperidine-carboxamide intermediate. Recrystallization from DMSO/water (2:1) is recommended for purification .

Q. How can the crystal structure of this compound be determined to confirm its molecular geometry?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at low temperatures (e.g., 120 K) reduces thermal motion artifacts. Refinement using SHELXL (with features updated post-2008) allows precise modeling of bond lengths, angles, and disorder. Key parameters include R factor (<0.06) and data-to-parameter ratio (>14:1). For example, dihedral angles between fused rings (e.g., oxadiazole and piperidine) should be analyzed to assess planarity and intramolecular interactions .

Q. What assays are suitable for preliminary evaluation of its cytotoxic or pharmacological activity?

- Methodology : Use the MTT assay (Mosmann, 1983) for cytotoxicity screening. Cells (e.g., HeLa or MCF-7) are treated with the compound (1–100 μM, 48–72 hours), followed by MTT incubation and absorbance measurement at 570 nm. IC₅₀ values are calculated using nonlinear regression. For targeted activity (e.g., anti-parasitic), leishmanial amastigote assays with Giemsa staining and microscopy quantification are recommended, as seen in thienopyridine derivatives .

Advanced Research Questions

Q. How can computational modeling reconcile discrepancies between predicted and experimental physicochemical properties (e.g., solubility, logP)?

- Methodology : Perform density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to predict logP, polar surface area, and solubility. Compare with experimental HPLC-derived logP (reverse-phase C18 column) and shake-flask solubility data. Discrepancies >1 log unit suggest unaccounted intermolecular forces (e.g., π-π stacking in crystal lattice) or protonation states. Adjust models using COSMO-RS solvation thermodynamics .

Q. What strategies optimize the compound’s structure-activity relationship (SAR) for enhanced target binding?

- Methodology :

- Substituent variation : Replace the phenyl group on the oxadiazole ring with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) groups to modulate electronic effects.

- Bioisosteric replacement : Substitute the thiophene sulfonyl group with a benzothiazole sulfonamide to enhance π-stacking.

- Conformational restraint : Introduce methyl groups on the piperidine ring to restrict rotameric states, as shown in analogous piperidine-carboxamide optimizations .

- Validation : Test derivatives using surface plasmon resonance (SPR) for binding affinity (KD) and molecular dynamics simulations (50 ns trajectories) to assess target stability.

Q. How do intramolecular hydrogen bonds and crystal packing influence its stability and bioactivity?

- Methodology : Analyze SC-XRD data for intramolecular H-bonds (e.g., N–H⋯N/O interactions). For example, in similar compounds, H-bonds between the oxadiazole N and piperidine carbonyl stabilize the bioactive conformation. Crystal packing effects (e.g., C–H⋯Cl interactions in chlorobenzene derivatives) can reduce solubility but enhance shelf-life. Use Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular contacts .

Q. What statistical approaches resolve contradictions in dose-response data across replicate assays?

- Methodology : Apply mixed-effects models (e.g., linear regression with random intercepts for plate-to-plate variability). Outliers are identified via Cook’s distance (>4/n). For IC₅₀ discrepancies >2-fold, validate with orthogonal assays (e.g., ATP-based viability vs. caspase-3/7 apoptosis). Use Bland-Altman plots to assess agreement between methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.